1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
CAS No.: 104729-49-9
Cat. No.: VC20744208
Molecular Formula: C4HF9O3S
Molecular Weight: 300.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104729-49-9 |
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Molecular Formula | C4HF9O3S |
Molecular Weight | 300.1 g/mol |
IUPAC Name | 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride |
Standard InChI | InChI=1S/C4HF9O3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H |
Standard InChI Key | XLXYXEHVIIRCGY-UHFFFAOYSA-N |
SMILES | C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F |
Chemical Structure and Basic Properties
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride belongs to a class of perfluorinated sulfonyl compounds. Its chemical formula is C4HF9O3S with a molecular weight of 300.10000 g/mol and an exact mass of 299.95000 . The compound features a tetrafluoroethane backbone connected to a tetrafluoroethoxy group, with a distinctive sulfonyl fluoride (-SO2F) functional group that largely determines its chemical reactivity.
The structure contains multiple carbon-fluorine bonds, which contribute to several characteristic properties including:
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High electronegativity around fluorine atoms creating polarized bonds
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Exceptional chemical stability due to strong C-F bonds
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Increased hydrophobicity compared to non-fluorinated analogs
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Unique reactivity patterns, particularly at the sulfonyl fluoride moiety
These structural features create a compound with distinctive physico-chemical properties that make it valuable for specific applications in research and industry.
Physical and Chemical Properties
The physical and chemical properties of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride are largely influenced by its high fluorine content and the presence of the sulfonyl fluoride group. Key properties are summarized in the table below:
Property | Value |
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Molecular Formula | C4HF9O3S |
Molecular Weight | 300.10000 g/mol |
Exact Mass | 299.95000 |
LogP | 3.42660 |
Polar Surface Area (PSA) | 51.75000 Ų |
CAS Number | 446312-61-4 |
The LogP value of 3.42660 indicates significant lipophilicity, which affects its solubility profile and potential interactions with biological systems. The polar surface area of 51.75000 Ų provides insight into the compound's ability to participate in hydrogen bonding and its behavior in various chemical environments.
Structural Analogs and Related Compounds
Several structurally related compounds share similarities with 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride, differing primarily in halogen substitution or minor structural modifications. Understanding these analogs helps to contextualize the unique properties of the target compound.
Comparative Analysis of Structural Analogs
The following table presents a comparison of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride with its key structural analogs:
These structural variations significantly impact reactivity patterns, physical properties, and potential applications. For instance, the iodo-derivative (C4F9IO3S) provides a reactive site for further synthetic transformations due to the carbon-iodine bond, which can undergo various substitution and coupling reactions.
Structure-Property Relationships
The specific arrangement of fluorine atoms and functional groups directly influences several key properties:
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Chemical reactivity: The electron-withdrawing nature of fluorine atoms activates certain positions toward nucleophilic attack while deactivating others toward electrophilic substitution
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Physical properties: The high fluorine content affects melting points, boiling points, and vapor pressures
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Solubility characteristics: Fluorinated compounds typically exhibit low solubility in water but increased solubility in fluorinated solvents
A literature reference indicates that compounds in this class have been synthesized with yields around 78% through multi-step processes .
Key Reaction Considerations
Successful synthesis of this highly fluorinated compound requires careful attention to:
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Reaction conditions: Often requiring anhydrous environments and controlled temperatures
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Handling techniques: Many fluorinated intermediates are moisture-sensitive and require specialized handling
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Purification methods: Separation of fluorinated products often requires specialized techniques such as distillation under controlled conditions or column chromatography using fluorinated stationary phases
Applications in Scientific Research
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride and structurally similar compounds have found diverse applications across multiple scientific disciplines.
Applications in Materials Science
In materials science, this compound class contributes to:
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Development of fluoropolymers with specialized properties
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Creation of surface-active agents with unique interfacial behaviors
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Formulation of specialty coatings with enhanced durability and chemical resistance
Applications in Electrochemistry
Fluorinated compounds with sulfonyl groups have shown particular promise in electrochemical applications:
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As components in high-voltage electrolytes for lithium-ion batteries
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In the development of proton exchange membranes for fuel cells
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As additives that enhance electrochemical stability in energy storage devices
Applications in Synthetic Chemistry
As synthetic intermediates, these compounds contribute to:
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Preparation of complex fluorinated molecules with specific properties
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Development of building blocks for pharmaceutical compounds
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Synthesis of specialty monomers for advanced polymers
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Production of model compounds for perfluorosulfonic acid membranes (PFSA)
Research Findings and Recent Developments
Recent research has explored multiple facets of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride and related compounds, yielding important findings across various applications.
Electrochemical Performance
Research has demonstrated that fluorinated compounds in this class can function effectively as cosolvents for high-voltage electrolytes. When incorporated into lithium-ion battery systems:
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They exhibit significantly improved antioxidant capability in high voltage conditions
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They can increase capacity retention of certain cathode materials from 15% to 51% after 100 cycles
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They effectively inhibit side reactions between cathode materials and electrolytes
Thermal Behavior
Investigations into the thermal properties of these compounds have revealed:
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Complex thermal behavior that can be tuned through structural modifications
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Potential for phase transitions that might be exploited in specific applications
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Thermal stability that exceeds that of non-fluorinated analogs
Synthesis Optimization
Characterization Techniques
Proper characterization of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride requires specialized analytical techniques appropriate for highly fluorinated compounds.
Spectroscopic Methods
Key spectroscopic techniques include:
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Nuclear Magnetic Resonance (NMR): 19F NMR is particularly valuable for fluorinated compounds, providing detailed structural information about the fluorine environment
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Infrared Spectroscopy (IR): Useful for identifying characteristic absorption bands of the sulfonyl fluoride group and C-F stretching vibrations
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Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, with the exact mass of 299.95000 serving as a key identifier
Chromatographic Analysis
Chromatographic methods for analysis and purification include:
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Gas Chromatography (GC): Suitable for volatile fluorinated compounds
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High-Performance Liquid Chromatography (HPLC): Often employing fluorinated stationary phases for better separation
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Thin-Layer Chromatography (TLC): Using specialized visualization methods for fluorinated compounds
Physical Property Measurements
Assessment of physical properties typically includes:
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